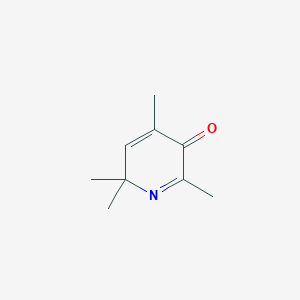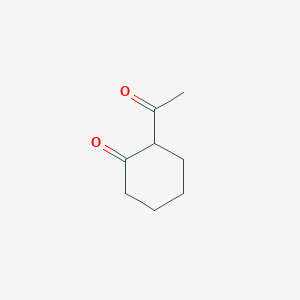
1,2-Benzene-D4-diamine
Descripción general
Descripción
1,2-Benzenediamine, also known as o-Phenylenediamine, o-Benzenediamine, o-Diaminobenzene, and several other names, is a compound with the formula C6H8N2. Its molecular weight is 108.1411 . It is a significant compound in various chemical reactions .
Synthesis Analysis
The synthesis of 1,2-diamines, such as 1,2-Benzenediamine, has been extensively studied. For instance, Indium tribromide has been used to efficiently catalyze the aminolysis of activated aziridines with aromatic amines under mild reaction conditions . Another method involves a one-pot diamination of simple unactivated alkenes using an electrophilic nitrene source and amine nucleophiles . This provides rapid access to 1,2-vicinal diamines from terminal alkenes with good yield and regioselectivity .
Molecular Structure Analysis
The molecular structure of 1,2-Benzenediamine can be represented as a 2D Mol file or as a computed 3D SD file . The structure displays a distorted tetrahedral coordination sphere for the metal cation .
Chemical Reactions Analysis
1,2-Benzenediamine is involved in various chemical reactions. For example, it reacts with formic acids to produce benzimidazole . Other carboxylic acids give 2-substituted benzimidazoles .
Physical And Chemical Properties Analysis
1,2-Benzenediamine is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents .
Aplicaciones Científicas De Investigación
Organic Synthesis
1,2-Benzene-D4-diamine serves as a crucial building block in organic synthesis. It is used to develop bifunctional noncovalent organocatalysts, which are instrumental in facilitating reactions such as nucleophilic aromatic substitution, alkylation, and arylation . These organocatalysts are essential for creating complex organic molecules with high precision and efficiency, which are often required in pharmaceuticals and fine chemicals manufacturing.
Medicinal Chemistry
In medicinal chemistry, 1,2-Benzene-D4-diamine derivatives are explored for their potential pharmacological properties. They are involved in the synthesis of phenazines, compounds known for their antimicrobial, antitumor, and antimalarial activities . This makes them valuable for drug discovery and development, particularly in the search for new therapeutic agents.
Materials Science
The compound’s derivatives are used in materials science to create novel organocatalysts that can catalyze a variety of chemical transformations . These transformations are crucial for the production of polymers, coatings, and other materials with specific properties, such as enhanced durability or electrical conductivity.
Environmental Science
1,2-Benzene-D4-diamine plays a role in environmental science as part of green formulations for drilling fluids . These fluids are designed to be biodegradable and less harmful to the environment, aligning with the industry’s move towards sustainable and eco-friendly practices.
Analytical Chemistry
In analytical chemistry, 1,2-Benzene-D4-diamine is utilized in the development of electrochemical sensors for the detection and quantification of various substances . These sensors are vital for monitoring environmental pollutants, food safety, and other applications where precise chemical analysis is required.
Biochemistry
The compound is also significant in biochemistry research. It is used in the synthesis of bis-acyl-thiourea derivatives, which have shown potential for DNA binding and anti-brain-tumor activities . Such studies are fundamental for understanding the interaction of small molecules with biological macromolecules and for the development of new therapeutic strategies.
Pharmacology
In pharmacology, 1,2-Benzene-D4-diamine derivatives are investigated for their urease inhibition and anticancer activities . These activities are crucial for the development of treatments for diseases such as cancer and gastric ulcers caused by Helicobacter pylori.
Industrial Processes
Lastly, in industrial processes, 1,2-Benzene-D4-diamine derivatives are part of the synthesis of reactive silicones used in adhesives and sealants . These silicones are integral to various manufacturing processes, providing strong and durable bonds in construction, automotive, and electronic industries.
Direcciones Futuras
The future directions of 1,2-Benzenediamine research involve exploring its potential use in photooptical devices due to its high thermal stability and the ability to tune its color by varying ancillary ligands and coordination geometry . Additionally, substituting acetate with halide ligands provides an avenue for modulating the electronic structure of the complex and, hence, the carrier transport character .
Propiedades
IUPAC Name |
3,4,5,6-tetradeuteriobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYOCULIXLDCMW-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzene-D4-diamine | |
CAS RN |
291765-93-0 | |
| Record name | 1,2-DIAMINOBENZENE (D4, 98%) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

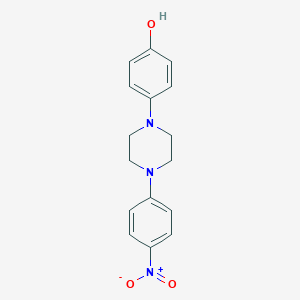
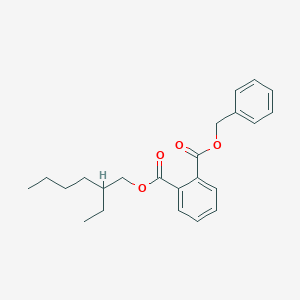
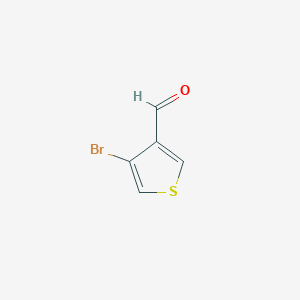
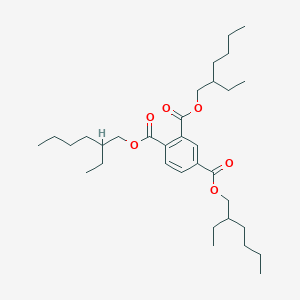
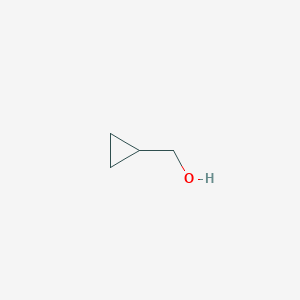
![1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon](/img/structure/B32775.png)
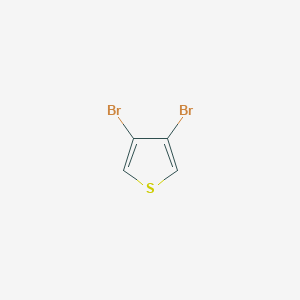
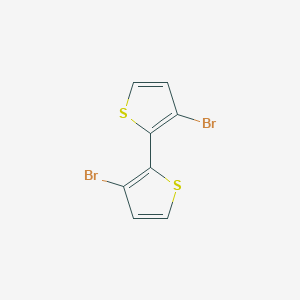


![6-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B32787.png)
